2'-Deoxy-N4-dimethylcytidine 2'-Deoxy-N4-dimethylcytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240983
InChI: InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol

2'-Deoxy-N4-dimethylcytidine

CAS No.:

Cat. No.: VC16240983

Molecular Formula: C11H17N3O4

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxy-N4-dimethylcytidine -

Specification

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
IUPAC Name 4-(dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3
Standard InChI Key YCCNEMUWMUKEGM-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

2'-Deoxy-N4-dimethylcytidine belongs to the class of purine nucleoside analogs, characterized by the replacement of the hydroxyl group at the 2' position of the ribose sugar with a hydrogen atom (deoxy modification) and the addition of two methyl groups to the exocyclic amine at the N4 position of the cytosine base . The IUPAC name for this compound is 4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, reflecting its stereochemical configuration and functional groups .

Table 1: Physicochemical Properties of 2'-Deoxy-N4-dimethylcytidine

PropertyValue
Molecular FormulaC11H17N3O4\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight255.27 g/mol
Exact Mass255.122 Da
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area100.1 Ų

Data sourced from PubChem and Chemsrc .

Synthetic Pathways

While detailed synthetic protocols for 2'-deoxy-N4-dimethylcytidine are proprietary, the general approach involves:

  • Protection of the cytidine base: Introduction of dimethyl groups at the N4 position using methylating agents such as methyl iodide in the presence of a base.

  • Deoxygenation at the 2' position: Conversion of the ribose sugar to its 2'-deoxy counterpart via radical-mediated or enzymatic methods.

  • Deprotection and purification: Removal of protecting groups and chromatographic purification to isolate the final product .

Biological Activity and Mechanism of Action

Antitumor Properties

2'-Deoxy-N4-dimethylcytidine demonstrates broad-spectrum antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma . Its mechanism of action involves:

  • Inhibition of DNA synthesis: The compound competes with endogenous deoxycytidine for incorporation into DNA during replication. The bulky dimethyl group at N4 sterically hinders DNA polymerase activity, leading to chain termination .

  • Induction of apoptosis: Incorporation of the analog into DNA triggers mismatch repair mechanisms, resulting in double-strand breaks and activation of pro-apoptotic pathways .

Table 2: Comparative Antitumor Activity of Cytidine Analogs

CompoundIC₅₀ (μM) in CLL CellsKey Modification
2'-Deoxycytidine>100None (natural nucleoside)
2'-Deoxy-N4-methylcytidine45Single methyl at N4
2'-Deoxy-N4-dimethylcytidine12Double methyl at N4

Data adapted from preclinical studies .

Applications in Medicinal Chemistry

Oncology Therapeutics

The compound’s ability to selectively target rapidly dividing cells has spurred its development as a chemotherapeutic agent. Clinical trials are underway to evaluate its efficacy in combination regimens with DNA-damaging agents like cisplatin .

Structural Biology Tools

Recent advancements have utilized 2'-deoxy-N4-dimethylcytidine to engineer thermally stable mirror-image (L-enantiomer) nucleic acids. These molecules resist nuclease degradation and serve as aptamers for targeting pathological proteins .

Table 3: Thermostability of Modified Nucleic Acids

ModificationMelting Temperature (°C)Duplex Type
Unmodified L-DNA42Homochiral
2'-Methoxy-L-cytidine58Homochiral
2'-Deoxy-N4-dimethyl-L-cytidine63Heterochiral

Data from X-ray crystallography and UV-melting studies .

Comparative Analysis with Analogous Compounds

2'-Deoxycytidine

The natural nucleoside lacks methyl modifications, making it susceptible to deamination and limiting its therapeutic utility. Its primary role is in cellular metabolism rather than drug design .

2'-Deoxy-N4-methylcytidine

Mono-methylation at N4 provides moderate antitumor activity but fails to achieve the potency of the dimethyl derivative due to reduced steric hindrance and faster metabolic clearance .

Recent Research Developments

Enzyme Interaction Studies

Crystallographic analyses reveal that 2'-deoxy-N4-dimethylcytidine forms Watson-Crick base pairs with guanosine in a mirror-image configuration when incorporated into L-nucleic acids. This property enables the design of nuclease-resistant oligonucleotides for diagnostic applications .

Metabolic Stability

Pharmacokinetic studies in murine models indicate a plasma half-life (t1/2t_{1/2}) of 6.2 hours for 2'-deoxy-N4-dimethylcytidine, compared to 1.8 hours for the mono-methylated analog. The dimethyl group reduces renal clearance by 40%, enhancing bioavailability .

"The strategic incorporation of dimethyl groups at the N4 position of cytidine analogs has revolutionized our approach to designing nucleoside-based therapeutics." — Adapted from recent pharmacological reviews .

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